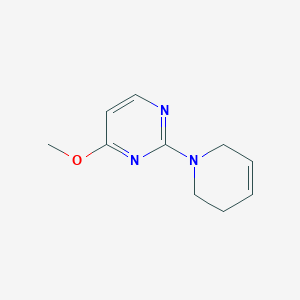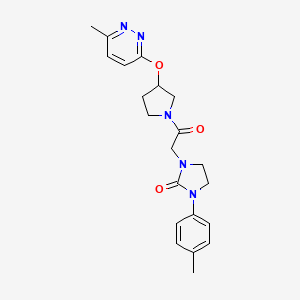
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely exhibits biological activity due to its structural features. It contains several heterocyclic components, such as imidazolidinone and pyridazine rings, which are common in pharmacologically active compounds. The presence of a pyrrolidine ring and a p-tolyl group suggests potential for interaction with biological targets. The molecule's structure implies it could be designed as an inhibitor or a receptor modulator, given the commonality of such frameworks in drug design.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazolidinone core, the introduction of the pyrrolidine moiety, and the attachment of the 6-methylpyridazin-3-yl group. The papers provided do not directly describe the synthesis of this exact compound but offer insights into similar heterocyclic syntheses. For instance, the synthesis of imidazo[1,2-a]pyridines as described in paper and the formation of imidazo[1,2-a]pyrimidines in paper involve cyclization reactions that could be analogous to the synthesis of the imidazolidinone ring in the target compound. The oxidative coupling method mentioned in paper could potentially be adapted for the cross-coupling of different heterocyclic units.
Molecular Structure Analysis
The molecular structure of the compound suggests potential for specific interactions with biological targets. The imidazolidinone ring is a rigid planar system that can engage in hydrogen bonding and pi-stacking interactions. The pyrrolidine ring introduces conformational flexibility, which could be important for the binding to different conformations of biological targets. The 6-methylpyridazin-3-yl group could be involved in both hydrophobic interactions and as a hydrogen bond acceptor or donor, depending on its substitution pattern and the environment in the active site of the target protein.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The imidazolidinone ring is typically less reactive than other heterocycles due to its stability, but it could still participate in nucleophilic addition reactions. The pyrrolidine ring could undergo various transformations, including oxidation or alkylation. The presence of an ether linkage to the pyridazine ring suggests susceptibility to cleavage under acidic or basic conditions. The papers do not provide specific reactions for this compound, but the general reactivity of similar heterocycles is discussed in papers and .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The heterocyclic rings and the ether linkage suggest moderate to high polarity, which could affect solubility and permeability. The molecule's ability to form intramolecular hydrogen bonds, as mentioned in paper , could enhance its membrane permeability. The presence of multiple aromatic systems indicates potential for significant UV absorption, which could be relevant for spectroscopic detection and analysis. The compound's stability would be influenced by its susceptibility to metabolic oxidation, as discussed in paper , which could be a consideration in its pharmacokinetic profile.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Imidazo[1,2-a]pyridine derivatives, structurally related to the compound of interest, are recognized for their utility as intermediates in organic synthesis, contributing to the development of pharmacophores with diverse bioactivities. For instance, Lifshits et al. (2015) developed a new method for preparing aminopyridines, key intermediates for constructing bicyclic imidazo[1,2-a]pyridine structures, which are essential in medicinal chemistry for their versatility and bioactivity (Lifshits, Ostapchuk, & Brel, 2015). Similarly, compounds involving imidazole and pyridine rings have been synthesized for their hypoglycemic activities, demonstrating the potential of these heterocycles in therapeutic applications (Oguchi et al., 2000).
Biological Activities and Therapeutic Potentials
The structural motifs present in the compound of interest, such as imidazolidinone and pyridazine rings, are prevalent in molecules studied for various biological activities. For example, compounds with imidazopyridine cores have been explored for their potential as Tyk2 JH2 inhibitors, highlighting the importance of these structures in developing treatments for autoimmune diseases (Liu et al., 2019). Additionally, molecules incorporating pyridazinone moieties have been identified as D-amino acid oxidase inhibitors, indicating their relevance in neurodegenerative disease research (Hondo et al., 2013).
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-15-3-6-17(7-4-15)26-12-11-25(21(26)28)14-20(27)24-10-9-18(13-24)29-19-8-5-16(2)22-23-19/h3-8,18H,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXLLCVZWASPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NN=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-3-(p-tolyl)imidazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

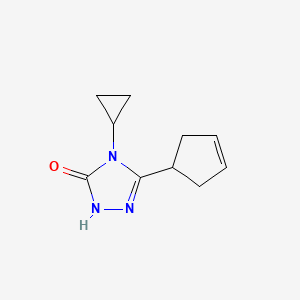
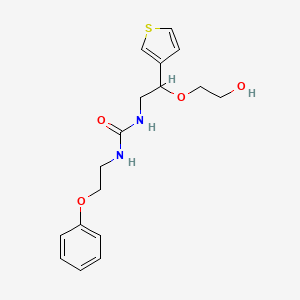

![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2539922.png)
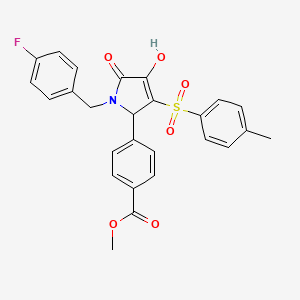
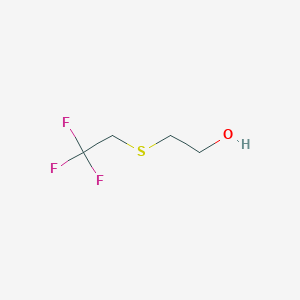
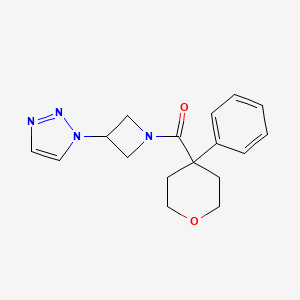
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2539928.png)
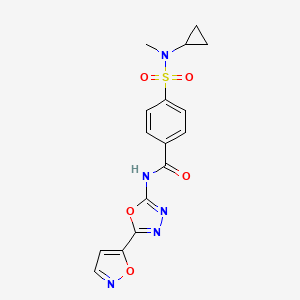
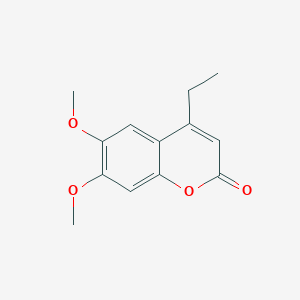
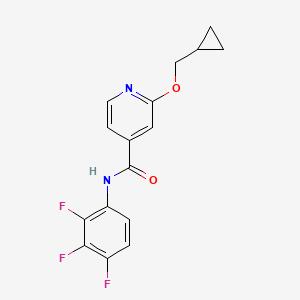
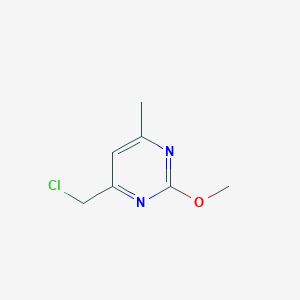
![Methyl 5-methylbenzo[d]thiazole-2-carboxylate](/img/structure/B2539935.png)
